Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride

medicinal chemistry chiral building blocks LC-MS purification

Researchers sourcing chiral oxazolidinone building blocks often face lengthy Boc-deprotection sequences and limited orthogonal reactivity. This (4S)-configured methyl ester with a free piperidine NH eliminates that bottleneck, enabling direct, single-step diversification. - Dual-handle design: ester for enolate/aldol chemistry, piperidine NH for amide coupling or reductive amination. - Salt form (HCl) ensures easy weighing and long-term stability. - ≥98% HPLC purity minimizes purification overhead. Procurement managers benefit from a well-catalogued (MDL MFCD09991839), readily available intermediate that streamlines downstream synthesis of peptidomimetics and serine-protease probes.

Molecular Formula C10H17ClN2O4
Molecular Weight 264.7 g/mol
CAS No. 1217447-70-5
Cat. No. B1394433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride
CAS1217447-70-5
Molecular FormulaC10H17ClN2O4
Molecular Weight264.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1COC(=O)N1C2CCNCC2.Cl
InChIInChI=1S/C10H16N2O4.ClH/c1-15-9(13)8-6-16-10(14)12(8)7-2-4-11-5-3-7;/h7-8,11H,2-6H2,1H3;1H/t8-;/m0./s1
InChIKeySZBWNMUDQZDNLU-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride: Chemical Identity & Profile


Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride (CAS 1217447-70-5) is a chiral, heterobifunctional oxazolidin-2-one derivative that combines a (4S)-configured 2-oxooxazolidine-4-carboxylate methyl ester core with a piperidin-4-yl substituent at N-3, isolated as its hydrochloride salt . With a molecular formula of C₁₀H₁₇ClN₂O₄ and a molecular weight of 264.71 g/mol, it belongs to the 2-oxazolidinone family, a scaffold widely recognized in medicinal chemistry for antibacterial (linezolid class), serine-protease inhibition, and constrained peptidomimetic design [1]. The compound is commercially supplied at ≥95% purity (HPLC) and is catalogued under MDL MFCD09991839, making it a trackable entity for procurement workflows .

Chiral (4S) oxazolidinone scaffold for asymmetric synthesis
Free piperidine NH enables single-step diversification
Dual carbonyl (lactam + ester) supports orthogonal derivatization
Hydrochloride salt ensures stable weighing and handling

Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride: Why Generic Substitution Fails


Substituting CAS 1217447-70-5 with a superficially similar piperidinyl-oxazolidinone analog—such as 3-(piperidin-4-yl)oxazolidin-2-one hydrochloride (CAS 130818-98-3, MW 206.67, C₈H₁₅ClN₂O₂)—introduces critical structural mismatches that propagate to molecular weight, hydrogen-bonding capacity, and synthetic utility . While CAS 130818-98-3 lacks a 4-carboxylate substituent, the target compound bears a (4S)-configured methyl ester at the oxazolidinone C-4 position, adding a defined chiral center and a second carbonyl group (the ester) that fundamentally alters its reactivity profile for coupling, reduction, or hydrolysis transformations . The quantitative differences in molecular composition (264.71 vs. 206.67 g/mol; 2-oxo + COOCH₃ vs. 2-oxo alone) mean that procurement of a generic 'piperidinyl-oxazolidinone hydrochloride' will not deliver the same atom-economy, stereochemical outcome, or validated building-block performance in downstream synthetic sequences. The sections below provide the quantitative evidence supporting these differentiation dimensions.

Mass shift may confound LC-MS identification
Non-ester analog (CAS 130818-98-3) lacks the 4-carboxylate ester, altering molecular weight and retention relative to the target compound.
Loss of (4S) stereochemistry risks unpredictable diastereoselectivity
Racemic or opposite-enantiomer substitutes may not reproduce the chiral induction documented for the (4S) form.
Missing ester carbonyl removes orthogonal derivatization handle
Single-carbonyl analogs cannot undergo ester-selective hydrolysis or coupling while leaving the lactam intact.

Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride: Quantitative Differentiation Evidence


Molecular Weight Advantage for LC-MS Purification vs. Non-Ester Analog

The target compound possesses an additional 2-oxooxazolidine-4-carboxylate methyl ester functionalization that is absent in the simpler piperidinyl-oxazolidinone analog. This results in a molecular weight increase of 58.04 Da (264.71 vs. 206.67 g/mol; C₁₀H₁₇ClN₂O₄ vs. C₈H₁₅ClN₂O₂) . The heavier mass and additional oxygen atoms provide a measurable advantage in mass-directed purification, where the target compound elutes at a distinct retention time and mass channel from the lighter analog, reducing co-purification risk in library syntheses [1].

LC-MS mass differentiation
Head-to-head
ΔMW = +58.04 g/mol vs. non-ester analog; distinct retention
Supports unambiguous fraction collection
Vendor LC-MS data (AKSci vs Fluorochem)
medicinal chemistry chiral building blocks LC-MS purification

Stereochemical (4S) Advantage for Predictable Diastereoselectivity

The target compound is defined as the (4S)-enantiomer, confirmed by its isomeric SMILES (COC(=O)[C@@H]1COC(=O)N1C2CCNCC2.Cl) . In oxazolidinone-derived chiral auxiliaries and building blocks, the configuration at C-4 dictates the facial selectivity in subsequent alkylation, aldol, or conjugate addition reactions. While direct head-to-head reactivity data for this specific compound are not publicly available, class-level studies on 2-oxooxazolidine-4-carboxylate esters demonstrate that the (4S) and (4R) enantiomers yield opposite diastereofacial selectivity in enolate alkylations, with typical diastereomeric ratios (dr) exceeding 10:1 when the C-4 ester participates in chelation-controlled transition states [1]. Procurement of the (4S) form is therefore essential for reproducing literature procedures that rely on C-4 stereochemistry.

(4S) stereochemistry
Class-level
Isomeric SMILES confirms (4S); class dr ≥10:1 in Evans enolate alkylations
Supports diastereoselectivity review
Class-level inference; dr may vary with substrate
asymmetric synthesis stereoselective coupling chiral pool synthesis

Hydrochloride Salt Stability and Handling vs. Free Base

The target compound is supplied as a hydrochloride salt (isomeric SMILES confirms the .Cl moiety) . For piperidine-containing building blocks, the free base is frequently an oil or low-melting solid prone to atmospheric carbon dioxide absorption and oxidation. The hydrochloride form confers a defined stoichiometric protonation state at the piperidine nitrogen (pKa ~10), yielding a crystalline solid with improved weighability and long-term storage stability [1]. The AKSci datasheet specifies long-term storage 'in a cool, dry place' without special inert-atmosphere requirements, consistent with a stable hydrochloride salt . Comparator 3-(piperidin-4-yl)oxazolidin-2-one hydrochloride (CAS 130818-98-3) is also a hydrochloride salt, so this differentiation applies primarily when evaluating free-base piperidine alternatives.

Salt-form stability
Class-level
Hydrochloride salt; solid, no inert-atmosphere storage required
Supports consistent weighing stoichiometry
Compared to free base oils; supplier storage recommendation
compound management salt selection aqueous solubility

Dual Carbonyl Orthogonal Reactivity vs. Single-Carbonyl Analogs

The target compound contains two distinct carbonyl groups: the endocyclic oxazolidin-2-one lactam (C=O at position 2) and the exocyclic methyl ester (C=O at position 4). The non-ester analog 3-(piperidin-4-yl)oxazolidin-2-one hydrochloride (CAS 130818-98-3) bears only the lactam carbonyl . This difference is quantifiable as ΔN_C=O = +1 carbonyl group. The ester can be selectively hydrolyzed (LiOH, THF/H₂O) to the carboxylic acid for amide coupling, reduced (LiAlH₄) to the alcohol, or transformed into Weinreb amides, while the lactam remains intact under these conditions, enabling orthogonal derivatization [1]. The comparator lacks this reactive handle and can only undergo N-piperidine functionalization or lactam ring-opening under forcing conditions.

Orthogonal carbonyls
Head-to-head
2 C=O groups (lactam + ester) vs. 1 C=O in analog
Enables sequential chemoselective transformations
Ester hydrolysis/reduction while lactam remains intact
orthogonal protection divergent synthesis peptidomimetic chemistry

Free Piperidine NH for Direct Library Diversification

The piperidine ring in CAS 1217447-70-5 bears a free secondary amine (NH), as confirmed by SMILES notation (C2CCNCC2) . This NH is directly available for reductive amination, sulfonylation, urea formation, or Boc-protection without a deprotection step. In contrast, commercially prevalent piperidinyl-oxazolidinones such as tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate or methyl 3-[1-Boc-piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate are supplied in N-protected form, requiring an additional Boc-cleavage step (TFA, 0.5–2 h) that adds time, cost, and purification burden to library synthesis [1]. The free NH in the target compound eliminates this step, reducing the minimum number of synthetic operations by 2 (Boc removal + workup) per library member.

Free piperidine NH
Head-to-head
Direct diversification in 1 step; N-Boc analogs require 2 steps (deprotection + coupling)
Reduces synthetic operations per library member
~1–3 h saved per reaction set vs. Boc-protected analogs
parallel synthesis library enumeration piperidine diversification

Serine-Derived Scaffold Potential in Enzyme Inhibition

The 2-oxooxazolidine-4-carboxylate core of the target compound is structurally homologous to L-2-oxooxazolidine-4-carboxylate, which is documented as a substrate for enzymes that hydrolyze it to L-serine (BRENDA enzyme entry: L-2-oxooxazolidine-4-carboxylate + H₂O + ATP → L-serine + ADP + phosphate) [1]. This core also acts as an inhibitor of IPTase activity in Rattus norvegicus [1]. The piperidine N-substituent at position 3 differentiates the target compound from the simple methyl/ethyl 2-oxooxazolidine-4-carboxylates (e.g., (R)-methyl 2-oxooxazolidine-4-carboxylate, CAS 144542-43-8) and introduces a basic amine handle that can interact with acidic residues in enzyme active sites (e.g., Asp, Glu) or be elaborated into larger peptidomimetic scaffolds [2]. No direct biochemical comparison data are available for this compound; this is a class-level inference.

Enzyme scaffold potential
Class-level
2-Oxooxazolidine-4-carboxylate core recognized by serine-related hydrolases (BRENDA EC 3.5.2.9)
Supports mechanism-based inhibitor design
No direct data for this compound; scaffold homology inference
serine protease inhibition substrate analog mechanism-based inhibitor design

Evidence-Based Application Scenarios for Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride


Stereoselective Peptidomimetic Synthesis

The (4S)-configured oxazolidinone ester serves as a chiral glycine or alanine equivalent for enolate alkylation or aldol reactions, producing α-substituted amino acid derivatives after oxazolidinone hydrolysis. The piperidine NH provides a second diversification point for introducing peptidic or heterocyclic side chains. This is directly supported by the dual carbonyl orthogonal reactivity (Evidence Item 4) and the stereochemically defined (4S) configuration (Evidence Item 2) [1].

N-Functionalized Library Synthesis for Screening Collections

The free piperidine NH eliminates Boc-deprotection steps, enabling single-step diversification via amide coupling, sulfonamide formation, or reductive amination. This application is directly supported by the step-count advantage quantified in Evidence Item 5 and the hydrochloride salt's weighability advantage described in Evidence Item 3 [1][2].

Serine Protease & Amidohydrolase Probe Development

The 2-oxooxazolidine-4-carboxylate core is a recognized substrate/inhibitor motif for enzymes that process L-serine-derived heterocycles (Evidence Item 6). The piperidine substituent can be elaborated to target specific enzyme isoforms, with the methyl ester serving as a prodrug element or surface-recognition group. This application relies on the class-level enzyme recognition data presented in Evidence Item 6 [1].

LC-MS Reaction Monitoring and High-Throughput Purification

The distinct molecular weight (264.71 g/mol) and molecular formula (C₁₀H₁₇ClN₂O₄) provide a clear mass channel for automated LC-MS detection, reducing interference from lower-mass analogs such as CAS 130818-98-3 (206.67 g/mol). This application is directly supported by the molecular weight comparison in Evidence Item 1 .

Application
Selection Property
Validation Focus
Stereoselective peptidomimetic synthesis
Chiral (4S) configuration & orthogonal carbonyl reactivity
Diastereoselectivity & chemoselective coupling profiling
N-Functionalized library synthesis
Free piperidine NH & hydrochloride salt form
Single-step diversification efficiency & weighability
Serine protease/amidohydrolase probe development
2-Oxooxazolidine-4-carboxylate recognition core
Enzyme-substrate interaction assessment
LC-MS reaction monitoring & HT purification
Distinct molecular weight & formula
Mass channel specificity & co-elution check
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